

BRD-6929 chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BRD-6929

Cat. No.: B10754740

[Get Quote](#)

An In-depth Technical Guide to **BRD-6929**: A Selective HDAC1/2 Inhibitor

BRD-6929 is a potent, selective, and brain-penetrant small molecule inhibitor of Class I histone deacetylases (HDACs), specifically targeting HDAC1 and HDAC2. Its ability to modulate chromatin structure and gene expression has made it a valuable tool in neuroscience research, particularly in studies related to mood disorders and cognitive enhancement. This document provides a comprehensive overview of its chemical properties, biological activity, and the experimental methodologies used for its characterization.

Chemical Structure and Properties

BRD-6929, also known as JQ12, is a benzamide derivative.^[1] The key chemical identifiers and properties are summarized below.

Property	Value	Reference
IUPAC Name	4-(acetylamino)-N-[2-amino-5-(2-thienyl)phenyl]-benzamide	
Synonyms	JQ12, Cmpd60, Merck60	[1][2]
CAS Number	849234-64-6	[1][3][4]
Molecular Formula	C ₁₉ H ₁₇ N ₃ O ₂ S	[3][4]
Molecular Weight	351.42 g/mol	[3][4]
SMILES	<chem>CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(N)C=C(C=C2)C3=CC=CC=C3S</chem>	[1][3]
InChI Key	ABZSPJVXTTUFAA-UHFFFAOYSA-N	[1][3]
Appearance	Solid powder	[3]
Purity	≥98%	[1][3]
Solubility	Soluble in DMSO (e.g., 5 mg/mL or 17 mg/mL)	[3][5]
Storage	Store at -20°C for long-term stability (≥ 4 years)	[1][3]

Biological Activity and Mechanism of Action

BRD-6929 functions by inhibiting the enzymatic activity of histone deacetylases. HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin compaction and transcriptional repression. By inhibiting HDAC1 and HDAC2, **BRD-6929** promotes histone hyperacetylation, resulting in a more open chromatin state and altered gene expression.[6]

In Vitro Activity

BRD-6929 demonstrates high potency and selectivity for HDAC1 and HDAC2 over other HDAC isoforms.[7][3][8] The substitution of a thiophene group is a key structural feature contributing to

its HDAC1/2 selectivity.[6]

Parameter	HDAC1	HDAC2	HDAC3	HDAC4-9	Reference
IC ₅₀ (nM)	1	8	458	>30,000	[7][3][8]
IC ₅₀ (μM)	0.04	0.1	>20	-	[5]
K _i (nM)	<0.2	1.5	270	-	[3][8]
Residence Time (T _{1/2} min)	>2400	>4800	1200	-	[7][3]

In cellular assays, **BRD-6929** treatment leads to a dose-dependent increase in the acetylation of histone H4 at lysine 12 (H4K12ac) in cultured neurons, with an EC₅₀ of 7.2 μM.[7][3][8] It also significantly increases the acetylation of histone H2B in primary neuronal cultures.[7][8] Furthermore, it has been shown to inhibit the proliferation of the HCT116 human colon cancer cell line (IC₅₀ = 4 μM) while showing no effect on non-cancerous human mammary epithelial cells (HMECs) at concentrations up to 50 μM.[1][5]

In Vivo Pharmacokinetics and Activity

BRD-6929 is brain-penetrant, a critical feature for its use in studying central nervous system disorders.[7][3][8]

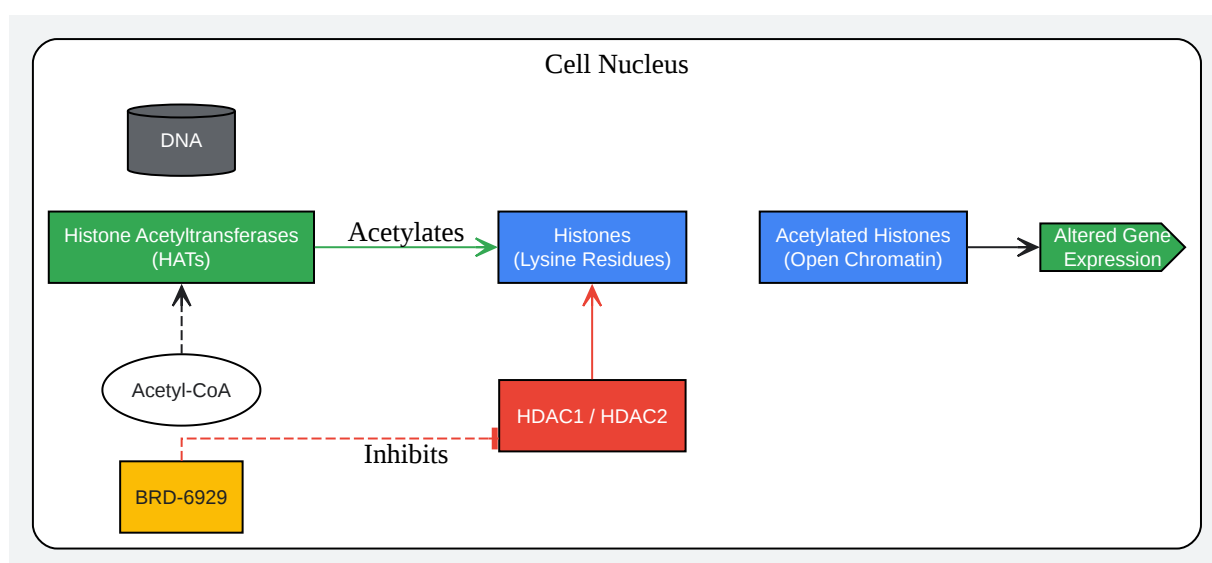
Tissue	C _{max} (μM)	T _{1/2} (hours)	AUC (μM/L*hr)	Reference
Plasma	17.7	7.2	25.6	[7][3][8]
Brain	0.83	6.4	3.9	[7][3][8]

Pharmacokinetic parameters were determined in mice following a single 45 mg/kg intraperitoneal injection.[7][3][8]

In vivo, administration of **BRD-6929** (45 mg/kg, i.p. for 10 days) in mice results in a 1.5- to 2.0-fold increase in histone acetylation in various brain regions, including the cortex, ventral striatum, and hippocampus.[7][3][8] Western blot analysis confirmed significant increases in the acetylation of histones H2B, H3K9, and H4K12.[3][8]

Signaling Pathway and Experimental Workflow

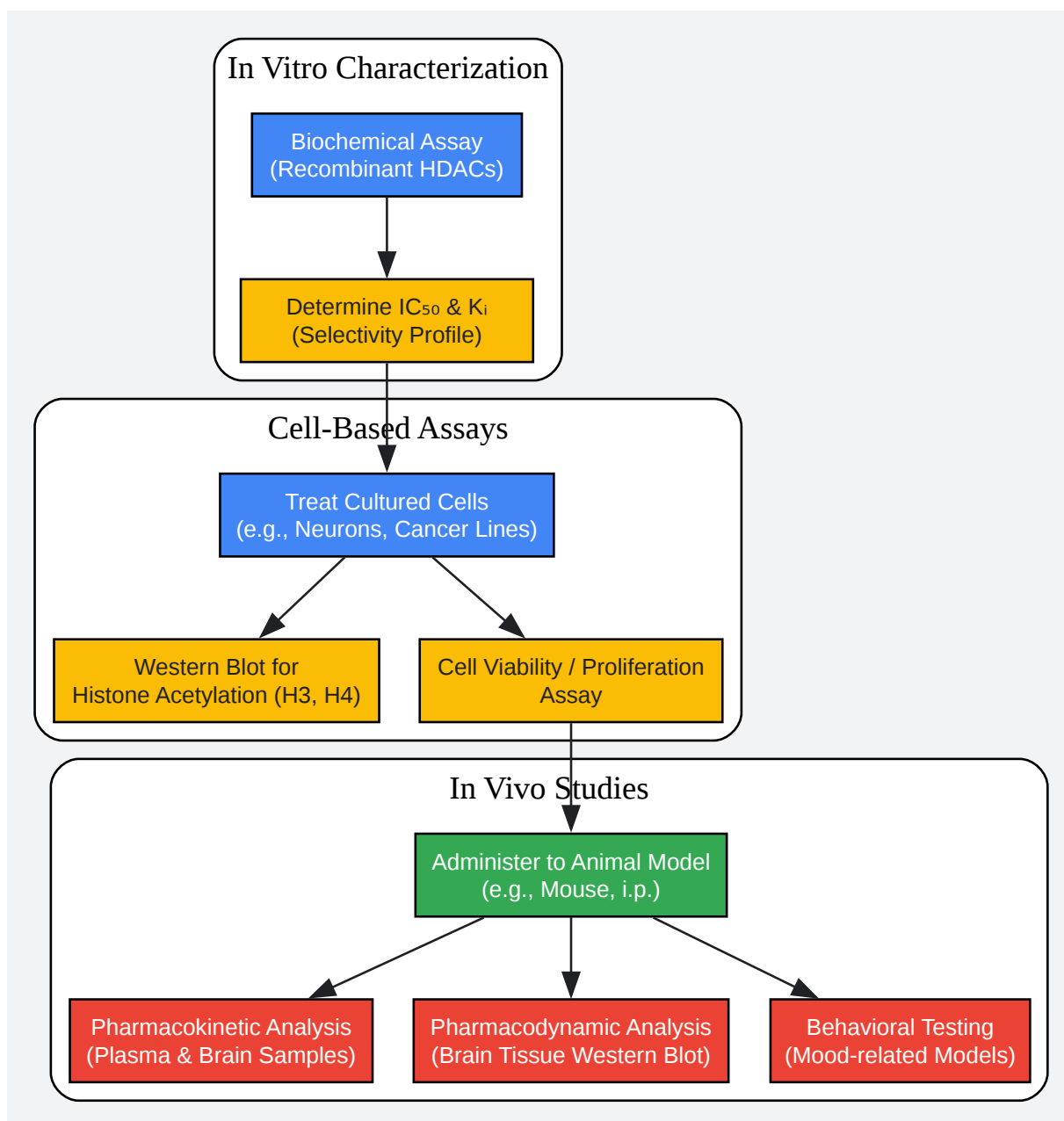
The primary signaling pathway affected by **BRD-6929** is the regulation of gene transcription through chromatin modification.



[Click to download full resolution via product page](#)

Caption: Mechanism of **BRD-6929** action in the cell nucleus.

The evaluation of **BRD-6929**'s activity typically follows a multi-step workflow, from initial in vitro screening to in vivo validation.



[Click to download full resolution via product page](#)

Caption: Standard experimental workflow for evaluating HDAC inhibitors.

Experimental Protocols

In Vitro HDAC Inhibition Assay

This protocol outlines the determination of IC_{50} values for **BRD-6929** against recombinant human HDAC enzymes.

- Enzyme and Substrate Preparation: Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, etc.) and their corresponding class-specific fluorogenic substrates are used.
- Compound Dilution: Prepare a serial dilution of **BRD-6929** in DMSO.
- Assay Reaction:
 - In a 96-well plate, combine the HDAC enzyme, the assay buffer, and the diluted **BRD-6929** or vehicle control (DMSO).
 - To control for slow-binding inhibitors like **BRD-6929**, pre-incubate the enzyme and inhibitor mixture. For HDAC1-3, a pre-incubation time of 180 minutes is suggested.^{[7][3]}
 - Initiate the reaction by adding the fluorogenic substrate.
 - Incubate the plate at 37°C.
- Signal Development: Stop the enzymatic reaction by adding a developer solution (e.g., Trichostatin A and trypsin). The developer cleaves the deacetylated substrate, releasing a fluorescent signal.
- Data Acquisition: Measure fluorescence using a plate reader.
- Data Analysis: Plot the fluorescence signal against the inhibitor concentration. Calculate IC₅₀ values using a non-linear regression curve fit.

Western Blot for Histone Acetylation in Mouse Brain

This protocol details the measurement of histone acetylation levels in brain tissue from mice treated with **BRD-6929**.

- Animal Dosing: Adult male C57BL/6J mice are administered **BRD-6929** (e.g., 45 mg/kg) or vehicle via intraperitoneal injection daily for a specified period (e.g., 10 days).^{[3][8]}
- Tissue Collection: Following the final dose, mice are euthanized, and brain regions of interest (cortex, hippocampus, etc.) are rapidly dissected and flash-frozen.
- Histone Extraction:

- Homogenize the brain tissue in a lysis buffer containing protease and HDAC inhibitors.
- Isolate nuclei through centrifugation.
- Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.4 N H₂SO₄).
- Protein Quantification: Determine the protein concentration of the histone extracts using a standard method (e.g., BCA assay).
- SDS-PAGE and Immunoblotting:
 - Separate equal amounts of histone proteins on a polyacrylamide gel via SDS-PAGE.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H2B, anti-acetyl-H3K9, anti-acetyl-H4K12) and a loading control (e.g., total Histone H3).
 - Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
- Detection and Analysis:
 - Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
 - Visualize the protein bands using a chemiluminescence imaging system.
 - Quantify band intensities using densitometry software. Normalize the signal of acetylated histones to the total histone loading control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. HDAC1/2 Inhibitor Therapy Improves Multiple Organ Systems in Aged Mice - Rapamycin Longevity News [rapamycin.news]
- 3. xcessbio.com [xcessbio.com]
- 4. BRD-6929 849234-64-6 | MCE [medchemexpress.cn]
- 5. selleckchem.com [selleckchem.com]
- 6. Medicinal chemistry advances in targeting class I histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRD-6929 | inhibitor of HDAC1 and HDAC2 | CAS 849234-64-6 | HDAC 1/2 抑制剂 | 美国InvivoChem [invivochem.cn]
- 8. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [BRD-6929 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10754740#brd-6929-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com